Triethyl 4-phosphonocrotonate
Description
Overview of Organophosphorus Compounds in Organic Synthesis and Medicinal Chemistry
Organophosphorus compounds, characterized by a carbon-phosphorus bond, are a cornerstone of modern organic chemistry and medicinal science. rsc.orgrsc.orgnih.gov Their applications are vast, ranging from the development of pharmaceuticals and agrochemicals to their use as catalysts and flame retardants. frontiersin.orglongdom.org In the realm of medicine, these compounds are integral to over 80 clinically approved drugs and are found in numerous bioactive natural products. frontiersin.orgfrontiersin.org Their utility in organic synthesis is equally impressive, with phosphonates being widely used as reagents in reactions like the Horner-Wadsworth-Emmons reaction for alkene synthesis. frontiersin.org The unique properties of the phosphoryl (P=O) group, such as its high coordination ability with metals, further expand the functional repertoire of these molecules. frontiersin.org
Structural Characteristics and Reactivity of Triethyl 4-phosphonocrotonate
This compound is an organophosphorus compound distinguished by its phosphonate (B1237965) functional group and a crotonate moiety. cymitquimica.com Typically appearing as a colorless to pale yellow liquid, it is soluble in organic solvents. cymitquimica.com Its chemical formula is C₁₀H₁₉O₅P, and it has a molecular weight of approximately 250.23 g/mol . sigmaaldrich.com
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉O₅P |
| Molecular Weight | 250.23 g/mol sigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.com |
| Boiling Point | 135 °C at 0.4 mmHg sigmaaldrich.com |
| Density | 1.128 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.455 sigmaaldrich.com |
The structure of this compound incorporates two key functional groups that dictate its reactivity. The phosphonate group, C−PO(OR)₂, features a tetrahedral phosphorus center and is structurally related to phosphonic acid. wikipedia.org This group is known for its stability and resistance to hydrolysis, making it a valuable component in the design of bioactive molecules. d-nb.info Phosphonates are often used as mimics for phosphates in various biological applications. frontiersin.org
The crotonate moiety is an unsaturated four-carbon carboxylate. nih.gov In this compound, this part of the molecule provides a site for various chemical transformations, particularly addition reactions across the carbon-carbon double bond. ontosight.airsc.org The reactivity of the crotonate moiety is crucial for its role as a building block in synthesis. rsc.org
This compound is commonly available as a mixture of cis and trans isomers. sigmaaldrich.comfishersci.comthermofisher.com The "trans" isomer, specifically (2E)-4-(diethoxyphosphoryl)but-2-enoate, is a notable form. cymitquimica.com The presence of both isomers can influence the stereochemical outcome of reactions in which it participates. acs.org The specific isomeric composition can be important for certain synthetic applications where precise stereocontrol is required.
The bifunctional nature of this compound, possessing both a phosphonate and a reactive crotonate system, makes it a versatile reagent in the synthesis of more complex molecules. cymitquimica.comlookchem.com It serves as a reactant in a variety of significant chemical transformations. sigmaaldrich.com
Key Synthetic Applications:
Synthesis of GPR40 Agonists: It is used in the synthesis of orally bioavailable agonists for G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes. sigmaaldrich.comthermofisher.com
Preparation of mGlu4R Agonists: This compound is a reactant in the preparation of agonists for the metabotropic glutamate (B1630785) receptor 4 (mGlu4R), which has implications for neurological disorders. sigmaaldrich.comthermofisher.com
Macrolide Antibiotic Synthesis: It plays a role in the stereoselective preparation of fragments of macrolide antibiotics like aplyronine A. sigmaaldrich.com
Inhibitor Synthesis: this compound is utilized in the synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2. sigmaaldrich.comthermofisher.com
DNA Polymerization Studies: It acts as a reactant for creating iminodipropionic acid as a leaving group for studying DNA polymerization by HIV-1 reverse transcriptase. sigmaaldrich.comthermofisher.com
General Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. smolecule.com For instance, it is a key reagent in the Horner-Wadsworth-Emmons olefination reaction to form α,β,γ,δ-unsaturated esters. ub.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-diethoxyphosphorylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLODBXSCRTXFG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42516-28-9, 10236-14-3 | |
| Record name | NSC100748 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 4-phosphonocrotonate, mixture of isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Involving Triethyl 4 Phosphonocrotonate
Horner-Wadsworth-Emmons (HWE) Olefination with Triethyl 4-phosphonocrotonate
The Horner-Wadsworth-Emmons reaction is a widely employed synthetic method for the stereocontrolled synthesis of alkenes. researchgate.net It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. In the context of this compound, this reaction provides a reliable route to conjugated dienyl esters and related systems, which are valuable building blocks in organic synthesis.
Reaction Mechanism and Stereoselectivity (E-selectivity)
The mechanism of the Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate (B1237965) at the α-carbon by a base, forming a nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of an aldehyde or ketone, leading to the formation of a diastereomeric mixture of β-alkoxy phosphonate intermediates. These intermediates subsequently undergo elimination of a phosphate (B84403) ester to yield the alkene product. wikipedia.org
The stereoselectivity of the HWE reaction is a key feature, with a strong preference for the formation of the (E)-isomer. wikipedia.org This selectivity is generally attributed to the thermodynamic stability of the intermediates leading to the (E)-alkene. The equilibration of the diastereomeric β-alkoxy phosphonate intermediates favors the formation of the more stable threo-isomer, which then undergoes syn-elimination to afford the (E)-alkene. Factors that promote this equilibration, such as weaker bases and longer reaction times, tend to enhance the (E)-selectivity. wikipedia.org
The choice of base plays a critical role in the outcome of the Horner-Wadsworth-Emmons reaction, influencing both the reaction rate and the stereoselectivity. Strong, non-nucleophilic bases are typically employed to generate the phosphonate carbanion.
The use of different bases can lead to variations in the (E)/(Z) ratio of the resulting alkene. While systematic studies directly comparing a range of bases specifically with this compound are not extensively documented in readily available literature, general principles of the HWE reaction provide guidance. For instance, the counterion of the base can affect the stereochemical outcome. Lithium bases like n-butyllithium (n-BuLi) and lithium hexamethyldisilazide (LiHMDS) often provide good (E)-selectivity. researchgate.netorganic-chemistry.org Sodium hydride (NaH) is another commonly used base that generally promotes high (E)-selectivity, particularly in aprotic solvents like tetrahydrofuran (B95107) (THF). sigmaaldrich.com Milder bases, such as lithium hydroxide (B78521) (LiOH), have also been shown to be effective in promoting (E)-selective HWE olefinations, offering an advantage when dealing with base-sensitive substrates. researchgate.net
The following table summarizes the general influence of various bases on the (E)-selectivity of the HWE reaction, which is broadly applicable to phosphonates like this compound.
| Base | Typical Solvent(s) | General Influence on E-selectivity |
| n-Butyllithium (n-BuLi) | THF | Generally provides good E-selectivity. |
| Lithium Hexamethyldisilazide (LiHMDS) | THF | Often used for high stereoselectivity. |
| Sodium Hydride (NaH) | THF, DMF | Commonly used and typically affords high E-selectivity. sigmaaldrich.com |
| Lithium Hydroxide (LiOH) | THF, Water | A milder base that can also promote high E-selectivity. researchgate.net |
This table provides a general overview. Specific outcomes can vary depending on the substrate and other reaction conditions.
The solvent can significantly impact the Horner-Wadsworth-Emmons reaction by influencing the solubility of the reactants and intermediates, the aggregation state of the base, and the stability of the transition states. Aprotic polar solvents are most commonly employed for this reaction.
Tetrahydrofuran (THF) is a widely used solvent for HWE reactions as it effectively solvates the phosphonate carbanion and the intermediate species. sigmaaldrich.comresearchgate.net Reactions conducted in THF generally proceed with high (E)-selectivity. Protic solvents like ethanol (B145695) (EtOH) are generally less common for the initial deprotonation step with strong bases like n-BuLi or NaH, as the solvent would be deprotonated. However, in cases where milder bases are used, or in modified HWE procedures, the solvent polarity and its ability to form hydrogen bonds can influence the reaction pathway and stereochemical outcome.
| Solvent | Properties | General Influence on HWE Reaction |
| Tetrahydrofuran (THF) | Aprotic, polar | Widely used, generally promotes high E-selectivity. sigmaaldrich.comresearchgate.net |
| Ethanol (EtOH) | Protic, polar | Less common with strong bases; can influence selectivity in modified procedures. |
Specific solvent effects can be substrate-dependent.
Additives are sometimes used in the Horner-Wadsworth-Emmons reaction to enhance reactivity, selectivity, or to overcome specific challenges associated with certain substrates.
Molecular sieves are often added to reactions to remove trace amounts of water, which can quench the strong bases used for deprotonation. By ensuring anhydrous conditions, molecular sieves can improve the efficiency of the reaction. researchgate.net
N,N'-Dimethylpropyleneurea (DMPU) is a polar aprotic cosolvent that can be used to improve the solubility of reagents and to break up aggregates of organolithium bases. This can lead to increased reactivity and, in some cases, can influence the stereoselectivity of the reaction. While specific data on the use of DMPU with this compound is limited, its general utility in HWE reactions suggests it could be a beneficial additive in certain contexts.
| Additive | Function | Potential Effect on HWE Reaction |
| Molecular Sieves | Drying agent | Ensures anhydrous conditions, improving reaction efficiency. researchgate.net |
| DMPU | Polar aprotic cosolvent | Increases solubility and reactivity, can potentially influence stereoselectivity. |
Synthesis of Dienyl Esters and Related Conjugated Systems
A primary application of this compound is the synthesis of (E)-dienyl esters. The reaction of the corresponding phosphonate carbanion with an α,β-unsaturated aldehyde provides a direct route to these valuable conjugated systems. These dienyl ester motifs are present in numerous natural products and are useful intermediates in various organic transformations, including Diels-Alder reactions. For instance, the dienylation of aldehydes using alkyl 4-(diethoxyphosphoryl)crotonate is typically performed in THF with sodium or lithium bases. researchgate.net
Applications in Stereoselective Total Synthesis
The reliability and high (E)-selectivity of the Horner-Wadsworth-Emmons reaction with reagents like this compound make it a valuable tool in the total synthesis of complex natural products.
A notable example is the use of this compound in the stereoselective preparation of the C1-C19 fragment of the macrolide antibiotic Aplyronine A. core.ac.uk In this synthesis, an advanced aldehyde intermediate was treated with this compound to install a conjugated diene system, demonstrating the utility of this reagent in the construction of complex molecular architectures. core.ac.uk The HWE reaction often serves as a key bond-forming step, enabling the convergent assembly of intricate molecular fragments. conicet.gov.ar
Derivatization and Further Chemical Transformations of this compound
This compound is a versatile reagent in organic synthesis, amenable to a variety of chemical transformations that allow for the derivatization of its structure. These reactions primarily target the reactive sites of the molecule: the electrophilic double bond, the ester functionalities, and the carbon atom adjacent to the phosphonate group.
Nucleophilic Substitution Reactions
While classic substitution reactions at the sp3-hybridized carbons of the ethyl groups are not a primary mode of reactivity, the allylic position of this compound offers a site for nucleophilic attack. The γ-carbon (C4), situated adjacent to the phosphonate group, can be rendered nucleophilic itself after deprotonation and can subsequently react with electrophiles. However, derivatization can also occur via substitution pathways where a group at the γ-position is replaced.
In reactions analogous to those of butenolides, the γ-position of the crotonate structure is a key site for C-C bond formation. For instance, palladium-catalyzed cross-coupling reactions, a type of nucleophilic substitution on an organometallic intermediate, can be employed to introduce aryl groups at this position, leading to γ-arylated products. This strategy is valuable for creating quaternary carbon centers when the starting butenolide is already substituted. nih.gov The phosphonate group can facilitate such transformations by stabilizing intermediates or influencing the regioselectivity of the reaction.
Table 1: Examples of Nucleophilic Substitution Strategies on Related γ-Substituted Systems
| Reaction Type | Substrate Type | Typical Nucleophile/Electrophile | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| Palladium-Catalyzed Arylation | γ-Substituted Butenolide | Aryl Halide | Pd Catalyst, Base | γ-Aryl Butenolide |
| Allylic Alkylation | γ-Hydroxy Crotonate Derivative | Organocuprate | Lewis Acid | γ-Alkyl Crotonate |
Michael Addition Reactions
The α,β-unsaturated ester moiety in this compound makes it an excellent Michael acceptor. In this reaction, a nucleophile adds to the β-carbon (C3) of the carbon-carbon double bond, a process also known as 1,4-conjugate addition. masterorganicchemistry.com This reaction is a reliable method for forming carbon-carbon and carbon-heteroatom bonds.
A wide range of soft nucleophiles can be utilized, including enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.commasterorganicchemistry.com The addition of these nucleophiles leads to the formation of a saturated phosphonobutanoate derivative, functionalized at the β-position. For example, the reaction with an amine introduces a β-amino group, while reaction with a Gilman reagent, such as lithium dimethylcuprate, results in the addition of a methyl group at the β-position. youtube.com
Table 2: Michael Addition to this compound
| Nucleophile (Michael Donor) | Reagent Example | Product Structure | Product Name |
|---|---|---|---|
| Amine | R₂NH | (EtO)₂P(O)CH₂CH(NR₂)CH₂CO₂Et | Triethyl 3-(dialkylamino)-4-phosphonobutanoate |
| Organocuprate | (CH₃)₂CuLi | (EtO)₂P(O)CH₂CH(CH₃)CH₂CO₂Et | Triethyl 3-methyl-4-phosphonobutanoate |
| Malonate Ester | CH₂(CO₂Et)₂ with base | (EtO)₂P(O)CH₂CH(CH(CO₂Et)₂)CH₂CO₂Et | Pentaethyl 4-phosphonobutane-1,1,3-tricarboxylate |
Hydrogenation of Double Bonds
The carbon-carbon double bond in this compound can be readily saturated through catalytic hydrogenation. This reduction reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.
Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. The process results in the syn-addition of two hydrogen atoms across the double bond, converting the unsaturated crotonate into the corresponding saturated butanoate derivative, triethyl 4-phosphonobutanoate.
Table 3: Catalytic Hydrogenation of this compound
| Reactants | Catalyst | Solvent | Product |
|---|---|---|---|
| This compound, H₂ | Palladium on Carbon (Pd/C) | Ethanol | Triethyl 4-phosphonobutanoate |
| This compound, H₂ | Platinum(IV) Oxide (PtO₂) | Ethyl Acetate | Triethyl 4-phosphonobutanoate |
| This compound, H₂ | Raney Nickel | Methanol | Triethyl 4-phosphonobutanoate |
Hydrolysis of Ester Groups
This compound contains two types of ester groups: a carboxylate ethyl ester and a diethyl phosphonate. Both can be hydrolyzed to their corresponding acids under appropriate conditions.
Basic Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution preferentially cleaves the carboxylate ester. alugha.com This process, known as saponification, yields the sodium or potassium salt of 4-(diethoxyphosphoryl)crotonic acid. The phosphonate esters are generally more resistant to basic hydrolysis than the carboxylate ester.
Acidic Hydrolysis: Under strong acidic conditions, such as refluxing with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), all three ester linkages can be cleaved. researchgate.netescholarship.org This more vigorous method results in the formation of 4-phosphonocrotonic acid, where both the carboxylate and phosphonate esters are converted to their respective acid forms. The specific outcome can be controlled by the reaction conditions, such as temperature and acid concentration.
Table 4: Hydrolysis of this compound
| Reaction Type | Conditions | Primary Product |
|---|---|---|
| Basic Hydrolysis (Saponification) | NaOH(aq), Heat | Sodium 4-(diethoxyphosphoryl)crotonate |
| Acidic Hydrolysis (Partial) | Dilute HCl(aq), Mild Heat | 4-(Diethoxyphosphoryl)crotonic Acid |
| Acidic Hydrolysis (Complete) | Concentrated HCl(aq), Reflux | 4-Phosphonocrotonic Acid |
Applications of Triethyl 4 Phosphonocrotonate in Chemical Synthesis
Synthesis of Biologically Active Compounds and Pharmaceuticals
Agonists and Inhibitors
Triethyl 4-phosphonocrotonate serves as a key starting material or intermediate in the synthesis of various agonists and inhibitors that target crucial biological pathways.
GPR40 Agonists
This compound is an important reactant in the synthesis of orally bioavailable agonists for G protein-coupled receptor 40 (GPR40). GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a therapeutic target for type II diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion. nih.gov The synthesis of many GPR40 agonists involves the creation of a phenylpropanoic acid moiety, for which the phosphonocrotonate is a suitable precursor. The Horner-Wadsworth-Emmons reaction allows for the coupling of this C4 unit to an appropriate aldehyde, establishing the unsaturated backbone that is later reduced to form the final agonist structure.
mGlu4R Agonists
The preparation of metabotropic glutamate (B1630785) receptor 4 (mGlu4R) agonists also utilizes this compound as a key reactant. mGlu4R modulators are of significant interest for the treatment of neurological and psychiatric disorders, including Parkinson's disease. The synthesis of these agonists often requires the construction of specific carbon scaffolds that can be efficiently assembled using olefination strategies like the HWE reaction, where this compound can be employed to introduce a four-carbon chain with reactive handles for further chemical modification.
Fluoroketone Inhibitors of Phospholipase A2 (Group VIA Calcium-Independent)
A well-documented application of this compound is in the synthesis of potent fluoroketone inhibitors of Group VIA calcium-independent phospholipase A2 (iPLA2). This enzyme is implicated in various inflammatory diseases, making its inhibitors valuable therapeutic candidates.
The synthetic route begins with a Horner-Wadsworth-Emmons reaction between this compound and a commercially available aromatic aldehyde. This reaction, typically conducted in the presence of a base like lithium hydroxide (B78521), produces a corresponding unsaturated ester. The subsequent steps involve:
Catalytic Hydrogenation: The double bond of the unsaturated ester is reduced.
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride.
Fluoroketone Synthesis: The acyl chloride is treated with a fluorinating agent like trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride to yield the final trifluoromethyl or pentafluoroethyl ketone inhibitor.
This synthetic strategy has been used to produce highly potent and selective inhibitors. A notable example is 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (FKGK18), which is the most potent inhibitor of GVIA iPLA2 reported to date. nih.gov
Table 1: Potency of Select Fluoroketone Inhibitors Synthesized via a Phosphonocrotonate Intermediate
| Compound Name | Structure | Target Enzyme | Potency (X(I)(50)) |
|---|---|---|---|
| 1,1,1-Trifluoro-6-(naphthalen-2-yl)hexan-2-one (FKGK18) | Naphthyl-C4H8-COCF3 | GVIA iPLA2 | 0.0002 |
Cholinesterase/Monoamine Oxidase Inhibitors
While this compound is a versatile building block, its direct application in the synthesis of dual cholinesterase/monoamine oxidase (MAO) inhibitors is not prominently featured in published research. The synthetic routes for well-known compounds in this class typically rely on other methodologies. However, a hypothetical application can be proposed based on its chemical properties. In the design of multi-target ligands, a common strategy involves linking two distinct pharmacophores with a flexible or rigid spacer. The Horner-Wadsworth-Emmons reaction with this compound could be used to construct such an unsaturated four-carbon linker, which could then be attached to a cholinesterase-inhibiting moiety on one end and a monoamine oxidase-inhibiting scaffold on the other. This remains a speculative application pending experimental validation.
Retinoid Synthesis and Analogs
The synthesis of retinoids, a class of compounds derived from vitamin A, relies on the construction of a polyene chain. The Horner-Wadsworth-Emmons reaction is a key method for stereoselectively forming the double bonds that constitute this chain. This compound and its analogs serve as valuable reagents in this context.
For instance, the synthesis of benzophenone-based retinoid candidates has been achieved through the HWE reaction of a related compound, Triethyl 3-methylphosphonocrotonate, with 3-formyl-chromones. Furthermore, a review of modern HWE reactions highlights the use of trimethyl 4-phosphonocrotonate in a tandem reaction sequence to build complex polysubstituted anilines, demonstrating the utility of the phosphonocrotonate scaffold in assembling highly conjugated systems. researchgate.net In the total synthesis of retinoid metabolites such as (R)-all-trans-13,14-dihydroretinoic acid, an E-selective HWE olefination is employed as a crucial step to build the carbon backbone, underscoring the importance of phosphonate (B1237965) reagents in this field. nih.gov this compound, as a C4 building block, is well-suited for these synthetic strategies to construct the characteristic polyene structure of retinoids and their analogs. researchgate.netnih.gov
Macrolide Antibiotics and Immunosuppressive Agents (e.g., Aplyronine A)
The synthesis of complex natural products, such as the macrolide antibiotic Aplyronine A, represents a significant application of this compound. Macrolides are a class of compounds characterized by a large lactone ring, and they often exhibit potent biological activities.
In the total synthesis of Aplyronine A and its analogues, this compound is employed in a crucial Horner-Wadsworth-Emmons olefination step. This reaction is instrumental in constructing the carbon skeleton of the molecule. Specifically, the phosphonate carbanion, generated by treating this compound with a base, reacts with an aldehyde precursor. This reaction stereoselectively forms a new carbon-carbon double bond, extending the carbon chain and installing the conjugated ester functionality that is characteristic of the target molecule's structure. For instance, in the synthesis of an Aplyronine A analogue, the HWE reaction between an aldehyde and this compound yielded a conjugated ester with high (E)-stereoselectivity. This step is a clear demonstration of the reagent's utility in building complex fragments of macrolide antibiotics. thieme-connect.comsemanticscholar.org
| Reaction | Reactants | Product | Significance in Synthesis |
| Horner-Wadsworth-Emmons | Aldehyde fragment, this compound | Conjugated ester | Forms a key C=C bond in the macrolide backbone with high stereocontrol. thieme-connect.comsemanticscholar.org |
Further research did not yield specific information on the application of this compound in the synthesis of Sanshool Derivatives and Analogues, Insect Growth Regulators, or Neuroactive Steroids within the provided search capabilities.
Materials Science and Polymer Chemistry Applications
While a significant reagent in fine chemical synthesis, specific applications in the areas outlined below were not prominently featured in the reviewed literature.
Synthesis of Polymerizable Monoacylglycerols and 1,2-Diacyl-sn-glycerols
Information regarding the direct application of this compound for the synthesis of polymerizable monoacylglycerols and 1,2-diacyl-sn-glycerols was not found in the available search results.
Advanced Organic Synthesis Building Block
This compound is widely recognized as a valuable building block in advanced organic synthesis. Its utility stems from its ability to act as a four-carbon (C4) unit that can be introduced into a molecule through the reliable and stereoselective Horner-Wadsworth-Emmons reaction. This reaction is a cornerstone of modern organic synthesis for C-C bond formation. sigmaaldrich.com
The reagent's application is diverse, serving as a key reactant in the synthesis of various biologically active compounds. Beyond macrolides, it is used in the preparation of:
Orally bioavailable GPR40 agonists: These are potential therapeutic agents for treating type 2 diabetes.
mGlu4R agonists: These compounds target metabotropic glutamate receptors and are of interest for neurological disorders.
Fluoroketone inhibitors of group VIA calcium-independent phospholipase A2: These inhibitors are investigated for their potential anti-inflammatory effects.
Dearomatizing cyclization reactions: The reagent participates in complex cascades to build cyclic structures from aromatic precursors. sigmaaldrich.comsigmaaldrich.com
The versatility of this compound makes it a staple reagent for synthetic chemists aiming to construct complex molecular architectures with precision and efficiency.
| Compound Class/Reaction Type | Role of this compound |
| GPR40 agonists | Key building block for the carbon skeleton. sigmaaldrich.comsigmaaldrich.com |
| mGlu4R agonists | Used to introduce a specific unsaturated ester moiety. sigmaaldrich.comsigmaaldrich.com |
| Fluoroketone inhibitors | Reactant in the construction of the inhibitor's framework. sigmaaldrich.comsigmaaldrich.com |
| Dearomatizing cyclizations | Participates in the formation of cyclic systems. sigmaaldrich.comsigmaaldrich.com |
Preparation of Phosphonate Derivatives
The synthesis of phosphonate esters like this compound is commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. In the case of this compound, the reaction proceeds between triethyl phosphite and an appropriate 4-halocrotonate ester, typically ethyl 4-bromocrotonate.
The mechanism involves the initial formation of a phosphonium (B103445) salt intermediate, which then undergoes a dealkylation step, typically through an SN2 mechanism, to yield the final phosphonate ester and an ethyl halide byproduct. A patented, large-scale synthesis method reports reacting ethyl 4-bromocrotonate with triethyl phosphite in toluene (B28343) at 170°C to produce this compound in high yield. researchgate.net
Table 1: Michaelis-Arbuzov Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Product | Key Reaction Type |
| Ethyl 4-bromocrotonate | Triethyl phosphite | This compound | Michaelis-Arbuzov Reaction |
Formation of Diverse Organic Scaffolds
This compound is a key reactant for synthesizing a wide array of complex organic molecules. Its primary role is in the Horner-Wadsworth-Emmons (HWE) olefination, where its corresponding carbanion reacts with aldehydes or ketones to form α,β-unsaturated esters, predominantly with an (E)-configuration. wikipedia.org This reactivity has been harnessed to build crucial fragments of larger molecules.
Notable applications include:
Stereoselective preparation of the C1-C19 fragment of the macrolide antibiotic aplyronine A. core.ac.uk
Synthesis of orally bioavailable GPR40 agonists , which are potential therapeutic agents for type 2 diabetes. core.ac.uk
Preparation of mGlu4R agonists , compounds that modulate glutamate receptors and are of interest in neuroscience research. core.ac.uk
Synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2. core.ac.uk
Dearomatizing Cyclization Reactions
A noted application of this compound is as a reactant in the dearomatizing cyclization of nicotinyl-substituted esters and ketones. core.ac.uk This type of reaction is significant as it allows for the conversion of flat, aromatic systems into three-dimensional cyclic structures, which is a valuable transformation in medicinal chemistry for accessing novel chemical space. While listed as a key application, specific mechanistic details and research examples of this reaction involving this compound were not available in the searched literature. The reaction likely involves an initial olefination followed by an intramolecular cyclization that disrupts the aromaticity of the nicotine (B1678760) ring.
Synthesis of Exocyclic 1,3-Dienes
The Horner-Wadsworth-Emmons reaction is a valuable tool for the introduction of exocyclic alkylidene groups onto cyclic ketones. wisc.edu This strategy can be extended to the synthesis of exocyclic 1,3-dienes. By reacting a cyclic ketone with the ylide derived from this compound, an exocyclic α,β-unsaturated ester is formed. This product contains a conjugated system that is part of a diene structure.
While direct examples starting specifically with this compound to form exocyclic 1,3-dienes are not detailed in the available literature, the underlying principle of the HWE reaction supports this application. The reaction provides a reliable method for forming the initial exocyclic double bond with predictable stereochemistry, which is a critical step in constructing such diene systems. wikipedia.org
Synthetic Routes for Natural Products (e.g., Asteltoxins)
This compound has played a crucial role in the total synthesis of complex natural products. A prominent example is its use in the synthesis of (±)-asteltoxin A, a mycotoxin with a complex polyketide structure.
In the synthetic route developed by Tadano et al., a key intermediate, a bistetrahydrofuran derivative, was obtained after a sequence of three reactions: oxidation, a Horner-Wadsworth-Emmons reaction with this compound, and subsequent acid hydrolysis. researchgate.net This HWE step was critical for installing the extended polyene side chain characteristic of the asteltoxin (B162491) family. The resulting product was then further elaborated to afford the target aldehyde, which, upon condensation with an α-pyrone fragment, yielded (±)-asteltoxin A. researchgate.net
Table 2: Use of this compound in Asteltoxin Synthesis
| Precursor Fragment | Reagent | Key Transformation | Natural Product |
| Acetonide-protected bistetrahydrofuran | This compound | Horner-Wadsworth-Emmons Olefination | (±)-Asteltoxin A |
Synthesis of Medium-Chain Diunsaturated N-acylhomoserine Lactones
Medium-chain diunsaturated N-acylhomoserine lactones (AHLs) are important signaling molecules in bacterial quorum sensing. The synthesis of their diunsaturated acyl chains often relies on olefination reactions to install the necessary carbon-carbon double bonds with specific stereochemistry. The Horner-Wadsworth-Emmons reaction is a prime candidate for such transformations due to its high (E)-selectivity. wikipedia.org However, a specific application of this compound for the synthesis of this class of molecules was not found in the reviewed literature.
Preparation of Dihydropipercide and Pipercide
Pipercide and its related amide, piperine, are alkaloids responsible for the pungency of black pepper. A key structural feature of these molecules is a conjugated diene system linking an aromatic ring to an amide moiety. The stereoselective synthesis of this diene is crucial for the molecule's biological activity and taste profile.
The Horner-Wadsworth-Emmons reaction is a well-established method for this purpose. In a representative synthesis of piperine, a phosphonate ester, methyl 4-(diethoxyphosphinyl)-2-butenoate, which is structurally analogous to this compound, is reacted with piperonal. This reaction, a vinylogous Wadsworth-Horner modified Wittig condensation, effectively forms the required (E,E)-diene structure. researchgate.net The resulting methyl piperate is then converted to piperine. While this specific example uses a methyl ester, the synthetic strategy is directly applicable to this compound for the synthesis of the ethyl ester precursor to Pipercide or related amides.
Mechanistic and Theoretical Considerations
Computational Studies and Spectroscopic Analysis
Spectroscopic methods are fundamental in elucidating the structure, stereochemistry, and purity of Triethyl 4-phosphonocrotonate and the products derived from its reactions. Computational studies, in conjunction with these empirical techniques, provide deeper insight into molecular geometry and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the chemical environment of the phosphorus atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound, which is often a mixture of isomers, displays characteristic signals for the ethyl groups of the phosphonate (B1237965) and the ester, as well as the protons on the carbon-carbon double bond. The stereochemistry of the crotonate double bond (E vs. Z) is primarily determined by the coupling constant (J-value) between the two vinyl protons (H-2 and H-3). A larger coupling constant (typically in the range of 15-18 Hz) is indicative of a trans relationship, corresponding to the (E)-isomer, while a smaller coupling constant (around 10-12 Hz) suggests a cis relationship, corresponding to the (Z)-isomer. The protons of the CH₂ group adjacent to the phosphorus atom appear as a doublet of doublets due to coupling with both the phosphorus nucleus and the adjacent vinyl proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. It shows distinct resonances for the carbonyl carbon of the ester, the two olefinic carbons, the methylene (B1212753) carbon alpha to the phosphorus atom (which exhibits splitting due to C-P coupling), and the carbons of the ethoxy groups. The chemical shifts of the carbons, particularly the allylic methylene carbon, can also be influenced by the E/Z stereochemistry of the double bond.
Table 1: Predicted NMR Data for (E)-Triethyl 4-phosphonocrotonate (Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.)
| Atom | ¹H NMR (ppm) | Multiplicity/Coupling (Hz) | ¹³C NMR (ppm) |
| P-O-CH₂-CH₃ | ~4.1 | Quintet, J ≈ 7.1 | ~62.0 (d) |
| P-O-CH₂-CH₃ | ~1.3 | Triplet, J ≈ 7.1 | ~16.0 (d) |
| C=O-O-CH₂-CH₃ | ~4.2 | Quartet, J ≈ 7.1 | ~60.5 |
| C=O-O-CH₂-CH₃ | ~1.2 | Triplet, J ≈ 7.1 | ~14.0 |
| P-CH₂ | ~2.8 | dd, JH-P ≈ 22, JH-H ≈ 7.5 | ~27.0 (d, ¹JC-P) |
| P-CH₂-CH= | ~6.9 | dt, JH-H ≈ 15.6, JH-H ≈ 7.5 | ~145.0 |
| =CH-COOEt | ~5.9 | d, JH-H ≈ 15.6 | ~122.0 |
| C=O | - | - | ~166.0 |
Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The spectrum provides clear evidence for the ester, alkene, and phosphonate moieties. For instance, in products formed from reactions with this reagent, characteristic C=C stretching vibrations have been observed around 1613-1640 cm⁻¹. unipa.itnih.gov
The most significant absorption bands include:
P=O Stretch: A strong and prominent absorption band typically appears in the region of 1250-1265 cm⁻¹, which is characteristic of the phosphoryl group.
C=O Stretch: A strong absorption from the ester carbonyl group is expected around 1720-1725 cm⁻¹.
C=C Stretch: The carbon-carbon double bond of the crotonate system gives rise to a medium-intensity band around 1650 cm⁻¹.
C-O Stretch: Strong bands corresponding to the C-O single bonds of the ester and phosphonate groups are typically observed in the 1020-1170 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| P=O (Phosphoryl) | Stretching | 1250 - 1265 | Strong |
| C=O (Ester) | Stretching | 1720 - 1725 | Strong |
| C=C (Alkene) | Stretching | ~1650 | Medium |
| C-O (Ester & Phosphonate) | Stretching | 1020 - 1170 | Strong |
| =C-H | Bending (out-of-plane) | ~980 | Medium-Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound, and its fragmentation pattern offers clues to its structure. The molecular weight of this compound (C₁₀H₁₉O₅P) is 250.23 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250.
The fragmentation of organophosphonates is well-characterized. For this compound, common fragmentation pathways would include the loss of ethoxy groups (•OCH₂CH₃, 45 Da) or ethylene (B1197577) via McLafferty-type rearrangements from the phosphonate moiety. The ester group can also fragment, for example, through the loss of an ethoxy radical (•OEt, 45 Da) or the entire ethyl carboxylate group. Analysis of reaction products derived from this compound has shown characteristic fragmentation, such as the loss of an ethoxy group (M - 45). nih.govnih.gov
Stereochemical Control in this compound Mediated Reactions
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is widely used for the stereocontrolled synthesis of alkenes. The reaction involves the olefination of an aldehyde or ketone with the carbanion generated from the phosphonate.
The HWE reaction using stabilized phosphonates, such as this compound, is renowned for its high (E)-selectivity. The stabilization provided by the conjugated ester group leads to a reversible initial addition to the carbonyl compound. This allows the reaction intermediates to equilibrate to the thermodynamically more stable anti-oxaphosphetane, which subsequently collapses to form the (E)-alkene.
Numerous synthetic applications have demonstrated this high selectivity. For example, in the synthesis of analogues of the macrolide antibiotic Aplyronine A, the HWE reaction of a complex chiral aldehyde with this compound yielded the corresponding conjugated ester with a high stereoselectivity of 10:1 in favor of the desired (4E)-isomer. acs.orgnih.gov The choice of base, such as Lithium Hexamethyldisilazide (LiHMDS), Sodium Hydride (NaH), or Lithium Diisopropylamide (LDA), and reaction conditions (e.g., temperature) are crucial for ensuring the thermodynamic control that drives the formation of the (E)-product. nih.govnih.govualberta.ca
When this compound reacts with a chiral aldehyde or ketone containing one or more pre-existing stereocenters, the HWE reaction can proceed with diastereoselectivity. The facial selectivity of the nucleophilic attack by the phosphonate carbanion on the carbonyl group is influenced by the steric and electronic environment of the chiral substrate.
This principle is widely exploited in the synthesis of complex natural products.
In an enantioselective synthesis of a segment of the immunosuppressant FR252921, an HWE olefination was performed between this compound and a chiral Fmoc-protected aminopropionaldehyde to construct a diene unit as the major product. nih.gov
Similarly, a key step in the synthesis of the C1–C9 fragment of Aplyronine A involved the diastereoselective HWE reaction of this compound with a chiral aldehyde derived from methyl (S)-3-hydroxy-2-methylpropionate. acs.orgnih.gov
Future Research Directions and Emerging Applications
Novel Catalytic Systems for Triethyl 4-phosphonocrotonate Reactions
The development of innovative catalytic systems for reactions involving this compound is a primary area of ongoing research. The focus is largely on asymmetric catalysis to control the stereochemistry of the resulting alkenes, which is crucial for the synthesis of chiral molecules.
Future explorations are directed towards the design and application of new chiral catalysts. This includes the development of novel chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from cinchona alkaloids, which have shown promise in promoting asymmetric HWE reactions under mild conditions. capes.gov.br Another avenue involves the use of simple, externally added chiral ligands to mediate the olefination reaction, which can induce high enantiomeric excess in the products. nih.gov Research into bifunctional catalysts, which can activate both the phosphonate (B1237965) reagent and the carbonyl substrate simultaneously, is also a promising direction. For instance, chiral phosphine-olefin and phosphite-olefin ligands are being developed for various transition-metal-catalyzed asymmetric transformations, and their application could be extended to HWE-type reactions. researchgate.netsioc-journal.cn
Organocatalysis represents another significant frontier. Chiral Lewis bases and Brønsted acids are being investigated for their potential to catalyze enantioselective HWE reactions. mdpi.com These metal-free systems offer advantages in terms of cost, toxicity, and operational simplicity. The goal is to create highly efficient catalytic cycles that can operate with low catalyst loadings and provide access to enantiomerically pure products from prochiral ketones and aldehydes.
Table 1: Emerging Catalytic Approaches for Phosphonate Reagents
| Catalytic System | Catalyst Type | Potential Advantage | Research Focus |
| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Mild reaction conditions, operational simplicity | Optimization of catalyst structure for higher enantioselectivity. capes.gov.br |
| External Chiral Ligands | Small Organic Molecules | Simplicity, accessibility of ligands | Screening new ligands for broader substrate scope. nih.gov |
| Transition Metal Catalysis | Complexes with Chiral Ligands (e.g., Phosphine-olefins) | High efficiency and turnover numbers | Development of novel hybrid olefin ligands for enhanced control. researchgate.net |
| Organocatalysis | Chiral Brønsted Acids/Lewis Bases | Metal-free, lower toxicity, cost-effective | Design of bifunctional catalysts for synergistic activation. mdpi.com |
Expanded Scope in Complex Molecule Synthesis
This compound is a well-established reagent in the total synthesis of natural products. core.ac.uk Its ability to introduce a functionalized four-carbon chain makes it invaluable for constructing complex molecular frameworks. researchgate.net Future research aims to push the boundaries of its application in the synthesis of increasingly intricate and biologically significant molecules.
The compound has been instrumental in the stereoselective preparation of key fragments of large macrolide antibiotics, such as aplyronine A. sigmaaldrich.com Emerging research will likely see its use in the synthesis of other complex polyketide and non-ribosomal peptide natural products. The vinylogous nature of the reagent allows for participation in sequential or tandem reactions, enabling the rapid assembly of complex structures from simple precursors. researchgate.net
Furthermore, its application is expanding beyond natural product synthesis into the creation of novel therapeutic agents. It serves as a key reactant in the synthesis of orally bioavailable GPR40 agonists and mGlu4R agonists, which are targets for metabolic and neurological disorders, respectively. sigmaaldrich.com The continued exploration of this compound in multicomponent reactions and diversity-oriented synthesis will likely yield libraries of complex molecules for high-throughput screening and drug discovery. researchgate.net The development of sequential strategies, such as combining asymmetric HWE reactions with palladium-catalyzed allylic substitutions, offers enantioconvergent pathways to build complex chiral molecules from racemic starting materials. nih.gov
Table 2: Applications of this compound in Complex Synthesis
| Target Molecule Class | Specific Example | Significance | Reference |
| Macrolide Antibiotics | C1-C19 fragment of Aplyronine A | Synthesis of complex anticancer marine natural product. | , sigmaaldrich.com |
| G-Protein Coupled Receptor (GPCR) Agonists | Orally bioavailable GPR40 agonist | Potential treatment for type 2 diabetes. | , sigmaaldrich.com |
| Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonists | mGlu4R agonists | Potential therapeutics for neurological disorders like Parkinson's disease. | , sigmaaldrich.com |
| Enzyme Inhibitors | Fluoroketone inhibitors of phospholipase A2 | Targeting enzymes involved in inflammation. | , sigmaaldrich.com |
Exploration of Further Biological Activities and Therapeutic Potentials
The phosphonate group is a key structural motif in medicinal chemistry, often serving as a stable, non-hydrolyzable mimic of a phosphate (B84403) group. nih.goveurekaselect.com This allows phosphonate-containing molecules, including derivatives of this compound, to act as inhibitors for enzymes that process phosphate substrates. nih.govfrontiersin.org Future research will focus on systematically exploring the biological activities of novel compounds synthesized using this reagent.
Given its use in preparing inhibitors for enzymes like HIV-1 reverse transcriptase and phospholipase A2, there is significant potential to generate new inhibitors for other enzyme classes, such as proteases, kinases, and phosphatases. sigmaaldrich.com The phosphonate moiety can act as a transition-state analog or a bioisostere of a carboxylate or phosphate group, making it a valuable functional group for designing enzyme inhibitors. frontiersin.orgnih.gov
The structural backbone provided by this compound is suitable for creating libraries of compounds for pharmacological screening. By varying the carbonyl partner in the HWE reaction and subsequent chemical modifications, a diverse range of α,β-unsaturated esters, amides, and other derivatives can be produced. These libraries can be screened against a wide array of biological targets to identify new lead compounds for conditions ranging from viral infections and cancer to inflammatory and metabolic disorders. researchgate.net The development of phosphonate prodrugs, which can improve cell permeability and pharmacokinetic properties, is another critical area of research that will enhance the therapeutic potential of these compounds. nih.govfrontiersin.org
Green Chemistry Approaches in Synthesis Utilizing this compound
Aligning chemical synthesis with the principles of green chemistry is a major goal of modern research. For reactions involving this compound, this involves developing methodologies that reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
A key area of development is the use of solvent-free reaction conditions. rsc.org Research has shown that the HWE reaction can be performed efficiently without a solvent, often catalyzed by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to produce α,β-unsaturated esters with high stereoselectivity and yield. researchgate.netrsc.org This approach drastically reduces solvent waste and simplifies product purification.
Other green methodologies being explored include the use of alternative energy sources like microwave irradiation or ultrasonication, which can significantly shorten reaction times and improve yields. rsc.orgresearchgate.net Performing HWE reactions in greener solvents, such as water or ionic liquids, is also an active area of investigation. researchgate.net The development of recyclable catalysts, whether heterogeneous or polymer-bound, can further improve the sustainability of these transformations. researchgate.net Evaluating the atom economy of synthetic routes that utilize this compound is also crucial, as the HWE reaction itself generates a stoichiometric dialkyl phosphate byproduct. wikipedia.org Future work may focus on developing catalytic versions of the olefination that avoid this byproduct, thereby maximizing atom economy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
